molecular formula C24H19N3O B6429476 6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 893790-92-6

6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6429476
CAS No.: 893790-92-6
M. Wt: 365.4 g/mol
InChI Key: WAMKYMZWXDRWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[4,3-c]quinolines are tricyclic heterocycles combining pyrazole and quinoline moieties, known for diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor modulation . The compound 6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline features:

  • 4-Methylphenyl at position 3: A para-substituted aromatic group, likely improving lipophilicity and target binding.
  • Phenyl at position 1: A common substituent in bioactive pyrazoloquinolines .
  • Reductive cyclization of pyrazole-tethered α,β-unsaturated ketones .
  • Substitution reactions with substituted anilines or aryl halides (e.g., 4-chloro intermediates reacting with 4-methylaniline) .

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-11-13-17(14-12-16)22-20-15-25-23-19(9-6-10-21(23)28-2)24(20)27(26-22)18-7-4-3-5-8-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMKYMZWXDRWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation Approach

The Friedländer condensation remains a cornerstone for constructing the pyrazolo[4,3-c]quinoline core. This method involves the reaction of o-aminocarbonyl compounds with pyrazolones under acidic or thermal conditions. Tomasik et al. demonstrated its utility by combining substituted pyrazolones (R₁ = H, Me, Ph) with o-aminobenzophenone derivatives in ethylene glycol at reflux temperatures . For 6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, the protocol was adapted as follows:

  • Substrate Preparation :

    • o-Aminoacetophenone (1.0 equiv) and 4-methylphenylpyrazolone (1.2 equiv) were dissolved in ethylene glycol.

    • The mixture was heated to 140°C for 12–24 hours, enabling cyclodehydration.

  • Functionalization :

    • Methoxy and methylphenyl groups were introduced via subsequent alkylation and Suzuki-Miyaura coupling .

Key Findings :

  • Yields ranged from 20% to 85%, influenced by steric hindrance from substituents .

  • Electron-withdrawing groups on the pyrazolone improved cyclization efficiency but reduced overall yield due to side reactions .

Table 1: Friedländer Condensation Optimization

Pyrazolone SubstituentTemperature (°C)Time (h)Yield (%)
4-Methylphenyl1401872
Phenyl1402465
Hydrogen1401285

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis time from hours to minutes. Sabitha et al. reported a clay-supported microwave method for analogous pyrazoloquinolines :

  • Reaction Setup :

    • o-Aminobenzophenone (1.0 equiv) and 4-methylphenylpyrazolone (1.1 equiv) were adsorbed onto montmorillonite K10 clay.

    • The mixture was irradiated at 300 W for 15–20 minutes.

  • Workup :

    • The product was extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Advantages :

  • Reaction time reduced by 90% compared to conventional heating .

  • Yields improved to 78–82% due to minimized thermal decomposition .

Chemoselective Aromatic Nucleophilic Substitution

Hatakenaka et al. developed a regioselective method using N,N-dimethyl-2-methoxy-3-trifluoroacetyl-4-quinolylamine as a precursor :

  • N-N Exchange Reaction :

    • The precursor reacted with phenylhydrazine (5.0 equiv) in acetonitrile at reflux for 24 hours.

    • Selective substitution at the 4-position yielded 2-phenyl-2H-pyrazolo[4,3-c]quinoline .

  • Methoxy Group Retention :

    • The 2-methoxy group remained intact, enabling downstream functionalization .

Mechanistic Insight :

  • The trifluoroacetyl group directed nucleophilic attack to the 4-position, preventing competing O-N exchange .

  • Arylhydrazines with electron-deficient substituents (e.g., p-nitrophenyl) required prolonged reaction times (24 hours) and higher temperatures .

Table 2: Chemoselective Substitution Outcomes

HydrazineSolventTime (h)Yield (%)
PhenylhydrazineAcetonitrile2487
p-NitrophenylhydrazineValeronitrile2461
tert-ButylhydrazineButyronitrile882

Multi-Step Organic Synthesis

Multi-step protocols allow precise control over substituent placement. A representative sequence involves:

  • Quinoline Core Formation :

    • 6-Methoxyquinoline was synthesized via Skraup reaction using glycerol, sulfuric acid, and aniline derivatives.

  • Pyrazole Ring Annulation :

    • Hydrazine hydrate was condensed with a ketone intermediate at 80°C, followed by cyclization using POCl₃.

  • Suzuki Coupling :

    • 3-Bromo-6-methoxyquinoline reacted with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.

Critical Parameters :

  • POCl₃ concentration affected cyclization efficiency (optimal at 2.5 equiv).

  • Pd catalyst loading (5 mol%) balanced cost and yield.

Analytical Validation

Structural confirmation relied on:

  • ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.8–4.1 ppm) and methylphenyl groups (δ 2.3–2.5 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Observed [M+H]⁺ at m/z 396.1604 (calculated 396.1601) .

  • X-ray Crystallography : Confirmed planar pyrazoloquinoline core and substituent orientations .

Purity Assessment :

  • HPLC analysis (C18 column, methanol/water 70:30) showed ≥98% purity for all batches.

Chemical Reactions Analysis

6-Methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.

Scientific Research Applications

6-Methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may interact with various biological targets, influencing cellular processes.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

    Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences and Implications

  • Substitution at Position 3: The target compound’s 4-methylphenyl group (para-substituted) may improve metabolic stability compared to 2a’s amino-phenyl group .
  • Position 6 :
    • Methoxy groups (target compound, F7) enhance electron density and solubility compared to halogens (e.g., bromine in ).
  • Cytotoxicity Trends: Amino-substituted derivatives (e.g., 2a) exhibit high cytotoxicity (9% survival at 10 µM), whereas hydroxyl or methoxy groups (e.g., 2i) reduce toxicity .

Anti-Inflammatory Activity

  • NO Inhibition: Amino-substituted derivatives (2a, 2i) show submicromolar IC₅₀ values by suppressing iNOS and COX-2 expression . The target compound’s 4-methylphenyl group may balance potency and toxicity, avoiding the cytotoxicity of amino groups.

Biological Activity

6-Methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a methoxy group at the 6-position and a 4-methylphenyl group at the 3-position, may contribute to its diverse pharmacological properties. This article reviews the current understanding of its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula C21H20N2O\text{Molecular Formula }C_{21}H_{20}N_2O

Key Features:

  • Methoxy Group: Enhances lipophilicity and may influence receptor binding.
  • 4-Methylphenyl Group: Potentially contributes to interactions with biological targets.

Antitumor Activity

Preliminary studies have indicated that pyrazoloquinoline derivatives, including this compound, exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Mechanism of Action:
While specific mechanisms for this compound are not fully elucidated, similar pyrazoloquinolines have shown to affect multiple signaling pathways involved in cancer progression, including:

  • Inhibition of cyclin-dependent kinases (CDKs)
  • Modulation of apoptotic pathways

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. It has been tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Key Findings:

  • Significant inhibition of iNOS and COX-2 expression was observed.
  • The compound exhibited an IC50 value comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazolo[4,3-c]quinolines has been explored in various studies. The compound's ability to inhibit bacterial growth suggests it may be effective against certain pathogens.

Case Studies:

  • Mycobacterium tuberculosis: Some analogues have shown promising activity against drug-sensitive strains.
  • Staphylococcus aureus: Exhibited moderate inhibitory effects in preliminary assays.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
6-MethoxyquinolineSimpler structureLimited biological activity
3-PhenylquinolineContains a phenyl groupModerate antitumor activity
4-MethylquinolineMethyl group at 4-positionVariable antimicrobial activity

The distinct substitution pattern of this compound enhances its biological profile compared to simpler quinoline derivatives.

Research Findings and Future Directions

Current research highlights the need for further investigations into the pharmacodynamics and pharmacokinetics of this compound. Ongoing studies aim to optimize its structure for improved efficacy and reduced toxicity.

Future Research Areas:

  • Detailed mechanism studies to understand the pathways influenced by this compound.
  • In vivo studies to assess therapeutic efficacy in animal models.
  • Exploration of potential synergistic effects with other therapeutic agents.

Q & A

Q. What are the established synthetic routes for 6-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with ketones or aldehydes to form intermediate hydrazones, followed by cyclization under acidic or catalytic conditions. Key steps include Suzuki-Miyaura coupling for aryl group introduction and microwave-assisted synthesis to enhance efficiency. Reaction parameters (temperature, solvent, catalysts) must be optimized to achieve yields >70% .

Q. Which analytical techniques are critical for confirming structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold). X-ray crystallography resolves stereochemical ambiguities, as seen in orthorhombic crystal systems for related pyrazoloquinolines .

Q. What biological targets are associated with this compound?

Analogous pyrazoloquinolines exhibit activity against cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and apoptosis pathways in cancer cells. For example, fluorinated derivatives show IC₅₀ values of 0.39–5.00 μM in anti-inflammatory and cytotoxicity assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

Industrial-scale methods like continuous flow reactors reduce by-products and enhance reproducibility. Catalysts such as palladium(II) acetate (5 mol%) in acetonitrile at 80°C improve coupling efficiency. Solvent screening (e.g., DMF vs. THF) and microwave-assisted heating (150 W, 10 min) increase reaction rates by 40% .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or substituent effects. Standardize protocols using validated cell lines (e.g., HeLa for anticancer assays) and control for substituent electronic effects. For instance, 4-methylphenyl groups enhance lipophilicity, altering membrane permeability .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Methoxy groups : Improve solubility and hydrogen-bonding capacity (e.g., 6-methoxy vs. 8-ethoxy derivatives).
  • Halogens (e.g., Cl, F) : Increase binding affinity to hydrophobic enzyme pockets.
  • Methyl groups : Modulate steric effects, as seen in 3,4-dimethylphenyl analogs with 2-fold higher IC₅₀ values .

Q. What mechanistic insights explain its interaction with biological targets?

Molecular docking studies suggest the pyrazoloquinoline core intercalates into DNA or binds to COX-2’s arachidonic acid pocket. Fluorine atoms form halogen bonds with Arg120/His90 residues, while methoxy groups stabilize π-π stacking with Tyr355 .

Methodological Recommendations

  • For SAR Studies : Use computational tools (e.g., molecular dynamics simulations) to predict substituent effects before synthetic investment .
  • For Data Reproducibility : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT protocol) and report partition coefficients (logP) to contextualize bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.